



Application Notes and Protocols for PF-573228 in 3D Cell Culture Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-573228 is a potent and highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4][5] FAK, a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[6][7][8] Its overexpression and activation are frequently observed in various cancer types, correlating with increased invasion, metastasis, and poor clinical outcomes.[6][7][9] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex in vivo microenvironment of tumors compared to traditional 2D cell culture.[10][11][12] This makes them invaluable tools for assessing the efficacy of anti-cancer agents like **PF-573228**. These application notes provide detailed protocols for utilizing **PF-573228** in 3D cell culture models to investigate its effects on cancer cell biology.

Mechanism of Action

PF-573228 targets the catalytic activity of FAK, preventing its autophosphorylation at Tyrosine 397 (Tyr397).[9][13] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other residues on FAK and downstream signaling molecules.[8] By inhibiting FAK's kinase activity, **PF-573228** effectively disrupts the FAK signaling cascade, leading to a reduction in cell migration, invasion, and in some contexts, proliferation and survival.[1][13][14][15]



Data Presentation In Vitro Efficacy of PF-573228



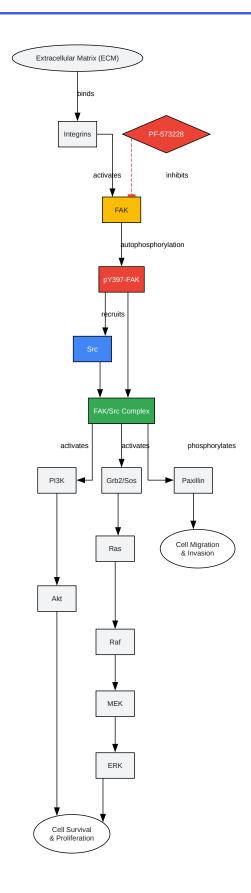
Parameter	Value	Cell Lines/System	Reference
IC50 (Cell-free assay)	4 nM	Purified recombinant FAK catalytic domain	[1][2][3][4][5][13]
IC50 (FAK Tyr397 Phosphorylation)	11 nM	A431 epithelial carcinoma cells	[16]
30-100 nM	Cultured cells	[3]	
30-500 nM	PC3, SKOV-3, L3.6p1, F-G, MDCK cells	[13][16]	•
IC50 (Proliferation/Viability)	1.13 μM (Proliferation)	COA6 neuroblastoma PDX cells	[15]
12.0 μM (Proliferation)	COA3 neuroblastoma PDX cells	[15]	
8.0 μM (LD50)	COA6 neuroblastoma PDX cells	[15]	•
31.1 μM (LD50)	COA3 neuroblastoma PDX cells	[15]	
Effective Concentration (Migration/Invasion)	1 μΜ	Melanoma cells	[17]
1-5 μΜ	Neuroblastoma PDX cells	[15]	
5-10 μΜ	Swine skeletal muscle satellite cells	[18]	_
10 μΜ	Glioma cells	[19]	•
Effective Concentration (3D Culture)	2 μΜ	Pancreatic progenitors	[20]
2.5 μΜ	Diffuse gastric cancer organoids	[21]	-

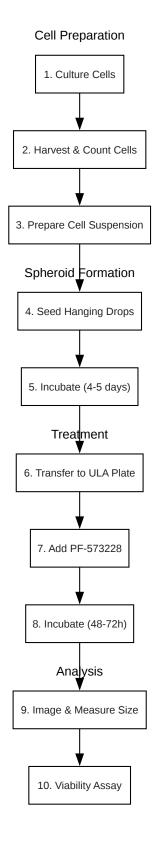


5 μΜ	ARK-1 3D cells	[19]
10 μΜ	ARK-1 3D cells	[19]

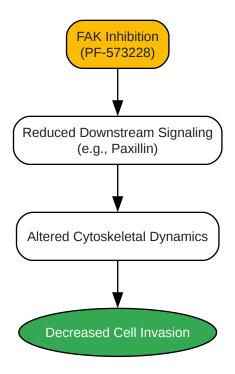
Signaling Pathway











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Methodological & Application





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